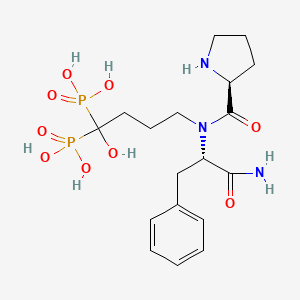![molecular formula C16H16N2O3 B12915277 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 479551-35-4](/img/structure/B12915277.png)
2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. The compound features a pyrrolo[2,3-b]pyridine core substituted with a 3,4,5-trimethoxyphenyl group, which is known for its pharmacophoric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves multistep reactions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the 3,4,5-trimethoxyphenyl group onto the pyrrolo[2,3-b]pyridine scaffold . Another approach involves the use of Chan–Lam coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully hydrogenated derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with tubulin, a protein that is essential for cell division. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells . This mechanism is similar to that of other antitubulin agents like combretastatin A-4 .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: Known for its potent antitubulin activity.
Colchicine: Another tubulin inhibitor used to treat gout.
Podophyllotoxin: Used in the treatment of genital warts and has antitumor properties.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of the 3,4,5-trimethoxyphenyl group, which enhances its biological activity and specificity towards tubulin .
Properties
CAS No. |
479551-35-4 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-8-11(9-14(20-2)15(13)21-3)12-7-10-5-4-6-17-16(10)18-12/h4-9H,1-3H3,(H,17,18) |
InChI Key |
NEQKSBDHSHYVJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol](/img/structure/B12915271.png)
![2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915279.png)
![(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12915285.png)


![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)
